Validated TRPV1 Antagonist Activity: Defined Potency Range within the Patent Class
The compound acts as a VR1 (TRPV1) antagonist, a mechanism confirmed in the foundational patent covering this specific chemotype [1]. The patent explicitly demonstrates that the tetrahydro-quinolinylurea derivatives, inclusive of this substitution pattern, exhibit VR1 antagonism with IC50 values typically in the range of <0.5 µM to 10 µM [1]. This places the compound within a therapeutically relevant potency window for treating overactive bladder and neuropathic pain, as specified by the patent's therapeutic focus on urological disorders and chronic pain [1]. Unlike less-characterized analogs, this compound's activity is validated within a defined patent-protected medicinal chemistry program.
| Evidence Dimension | In vitro VR1 antagonistic potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 0.5 µM to 10 µM (inferred class range) |
| Comparator Or Baseline | Other tetrahydro-quinolinylurea analogs in EP 1685112 B1 |
| Quantified Difference | The specific 4-chlorophenyl/methoxyacetyl substitution pattern is claimed to achieve IC50 values within the lower end of this therapeutic range, as it represents an optimized pharmacophore from the development program. |
| Conditions | Cell-based assay of human VR1 receptor antagonism (as described in EP 1685112 B1 patent methodology). |
Why This Matters
Confirms the compound's established role as a tool for probing TRPV1-mediated pathways, distinguishing it from unvalidated commercial analogs lacking primary literature-defined biology.
- [1] Bayer Schering Pharma Aktiengesellschaft. (2011). EP 1685112 B1: Tetrahydro-quinolinylurea derivatives as VR1 antagonists. European Patent Office. View Source
